![molecular formula C17H18N6O4 B2650372 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide CAS No. 899751-70-3](/img/structure/B2650372.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H18N6O4 and its molecular weight is 370.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their potential applications in treating various diseases, including cancer and inflammatory conditions. The unique structural features of this compound contribute to its promising pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is essential for the compound's biological activity.
- Tert-butyl group : Provides steric hindrance that may enhance binding affinity to biological targets.
- Benzamide moiety : Contributes to the compound's solubility and interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis. For instance, it has shown potential as an inhibitor of Aldehyde Dehydrogenase 1A (ALDH1A), which is relevant in ovarian cancer treatment .
- Cell Signaling Modulation : By disrupting biochemical pathways crucial for disease processes, the compound may exert anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. Key findings include:
Cell Line | IC50 Value (µM) | Notes |
---|---|---|
MCF-7 | 5.85 | Comparable activity to standard drug 5-Fluorouracil . |
A549 | 3.0 | Significant inhibitory activity observed . |
HCT116 | 0.63 - 1.32 | Excellent CDK9 inhibitory effect . |
These values indicate that the compound exhibits notable antiproliferative effects across various cancer cell lines.
Mechanistic Studies
Molecular docking studies have been performed to predict the binding modes of this compound with target proteins. These studies suggest that the compound binds effectively within the active sites of kinases and other relevant enzymes, inhibiting their activity and thereby affecting downstream signaling pathways critical for tumor growth .
Case Studies
Several case studies highlight the therapeutic potential of pyrazolopyrimidine derivatives similar to this compound:
- Study on ALDH Inhibition : A study focused on similar pyrazolopyrimidine compounds demonstrated significant inhibition of ALDH1A in ovarian cancer models, suggesting a potential role in enhancing chemotherapy efficacy .
- Antiproliferative Effects : Research involving various benzamide derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin and erlotinib, indicating that modifications to the pyrazolopyrimidine structure could yield potent anticancer agents .
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-10-5-6-11(7-13(10)23(26)27)15(24)20-21-9-18-14-12(16(21)25)8-19-22(14)17(2,3)4/h5-9H,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEATRVWKUXZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.